molecular formula C17H19N5O2 B12164510 N-benzyl-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

N-benzyl-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

Cat. No.: B12164510
M. Wt: 325.4 g/mol
InChI Key: FKCLIONFIFNNOP-UHFFFAOYSA-N
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Description

N-benzyl-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a synthetic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

The synthesis of N-benzyl-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 6-methoxy-1,2,4-triazolo[4,3-b]pyridazine with benzylamine and butanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to obtain the pure compound .

Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and reduce production costs. This can include the use of alternative solvents, catalysts, and reaction temperatures to improve the efficiency of the synthesis process .

Chemical Reactions Analysis

N-benzyl-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

For example, oxidation of the methoxy group can lead to the formation of a corresponding aldehyde or carboxylic acid derivative. Reduction of the triazolopyridazine ring can yield a dihydro derivative with different biological properties. Substitution reactions can introduce various functional groups into the molecule, potentially enhancing its activity or selectivity .

Scientific Research Applications

N-benzyl-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide has been studied for its potential applications in various fields of scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a potential therapeutic agent due to its ability to interact with specific molecular targets .

Research has demonstrated its potential as an inhibitor of certain enzymes and receptors, making it a candidate for the development of new drugs for the treatment of diseases such as cancer, inflammation, and infectious diseases. Additionally, its unique structure allows for the exploration of structure-activity relationships, aiding in the design of more potent and selective compounds .

Mechanism of Action

The mechanism of action of N-benzyl-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may act as an inhibitor of kinases or proteases, which are involved in cell signaling and regulation .

The molecular targets and pathways involved in its mechanism of action are still under investigation, but preliminary studies suggest that it can affect pathways related to cell proliferation, apoptosis, and immune response. This makes it a potential candidate for the development of drugs targeting cancer and other diseases .

Comparison with Similar Compounds

N-benzyl-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide can be compared with other triazolopyridazine derivatives, such as 4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid and 4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butan-2-one . These compounds share a similar core structure but differ in their functional groups, which can significantly impact their biological activity and selectivity.

The uniqueness of this compound lies in its benzyl and butanamide moieties, which contribute to its distinct pharmacological profile. This compound has shown enhanced potency and selectivity in certain assays compared to its analogs, making it a valuable lead compound for further drug development .

Properties

Molecular Formula

C17H19N5O2

Molecular Weight

325.4 g/mol

IUPAC Name

N-benzyl-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

InChI

InChI=1S/C17H19N5O2/c1-24-17-11-10-15-20-19-14(22(15)21-17)8-5-9-16(23)18-12-13-6-3-2-4-7-13/h2-4,6-7,10-11H,5,8-9,12H2,1H3,(H,18,23)

InChI Key

FKCLIONFIFNNOP-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCCC(=O)NCC3=CC=CC=C3)C=C1

Origin of Product

United States

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